molecular formula C8H12O2 B12004604 2-Methylcyclohex-3-enecarboxylic acid CAS No. 4736-19-0

2-Methylcyclohex-3-enecarboxylic acid

Cat. No.: B12004604
CAS No.: 4736-19-0
M. Wt: 140.18 g/mol
InChI Key: YEOSVLLFIBOGLI-UHFFFAOYSA-N
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Description

2-Methyl-3-cyclohexene-1-carboxylic acid is an organic compound with the molecular formula C8H12O2. It is a derivative of cyclohexene, featuring a carboxylic acid group and a methyl group attached to the cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-cyclohexene-1-carboxylic acid typically involves the Diels-Alder reaction, where 1,3-butadiene reacts with methyl acrylate to form the cyclohexene ring. The resulting product is then subjected to hydrolysis to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and selectivity. The reaction conditions often include elevated temperatures and pressures, along with the use of specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-cyclohexene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-3-cyclohexene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-3-cyclohexene-1-carboxylic acid is unique due to its specific structural features, which confer distinct reactivity and properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

4736-19-0

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-methylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C8H12O2/c1-6-4-2-3-5-7(6)8(9)10/h2,4,6-7H,3,5H2,1H3,(H,9,10)

InChI Key

YEOSVLLFIBOGLI-UHFFFAOYSA-N

Canonical SMILES

CC1C=CCCC1C(=O)O

Origin of Product

United States

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